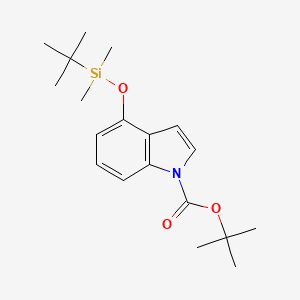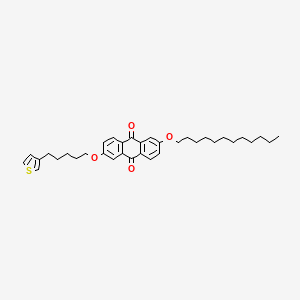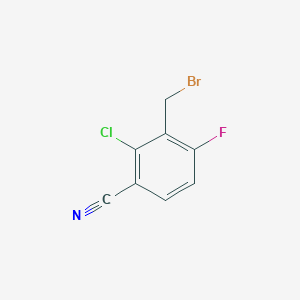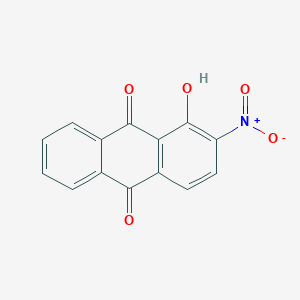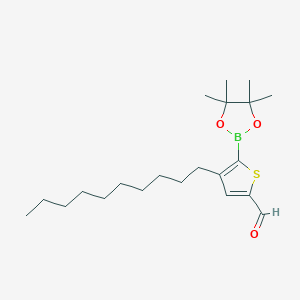
4-Decyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Decyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde is an organic compound that features a thiophene ring substituted with a decyl chain, a dioxaborolane group, and an aldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Decyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Introduction of the Decyl Chain: The decyl chain can be introduced via a Friedel-Crafts alkylation reaction, where the thiophene ring is alkylated with decyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formylation: The aldehyde group can be introduced via a Vilsmeier-Haack reaction, where the thiophene derivative is treated with a formylating agent such as DMF and POCl3.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control of reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dioxaborolane group can undergo Suzuki-Miyaura cross-coupling reactions with various aryl or vinyl halides in the presence of a palladium catalyst to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Palladium(0) catalyst, aryl halide, and a base such as potassium carbonate in an organic solvent like toluene.
Major Products
Oxidation: 4-Decyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid.
Reduction: 4-Decyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-methanol.
Substitution: Various aryl-substituted thiophene derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its ability to undergo Suzuki-Miyaura coupling makes it valuable for constructing biaryl compounds, which are important in pharmaceuticals and materials science.
Biology
While direct biological applications might be limited, derivatives of this compound could be explored for their biological activity, particularly in drug discovery and development.
Medicine
Potential medicinal applications could involve the synthesis of thiophene-based drugs, which are known for their anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In industry, this compound could be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its conjugated system and functional groups that allow for fine-tuning of electronic properties.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific application. In the context of organic electronics, the compound’s conjugated system allows for efficient charge transport. In chemical reactions, the dioxaborolane group facilitates cross-coupling reactions by forming stable intermediates with palladium catalysts.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Decylthiophene-2-carbaldehyde: Lacks the dioxaborolane group, making it less versatile for cross-coupling reactions.
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde: Similar structure but without the decyl chain, affecting its solubility and electronic properties.
4-Decyl-5-bromothiophene-2-carbaldehyde: Contains a bromine atom instead of the dioxaborolane group, which can also participate in cross-coupling reactions but with different reactivity and conditions.
Uniqueness
The presence of both the decyl chain and the dioxaborolane group in 4-Decyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde makes it particularly unique. The decyl chain enhances solubility in organic solvents, while the dioxaborolane group allows for versatile cross-coupling reactions, making it a valuable intermediate in organic synthesis and materials science.
Propriétés
Formule moléculaire |
C21H35BO3S |
|---|---|
Poids moléculaire |
378.4 g/mol |
Nom IUPAC |
4-decyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C21H35BO3S/c1-6-7-8-9-10-11-12-13-14-17-15-18(16-23)26-19(17)22-24-20(2,3)21(4,5)25-22/h15-16H,6-14H2,1-5H3 |
Clé InChI |
DFMXMOUTUTXJLZ-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(S2)C=O)CCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


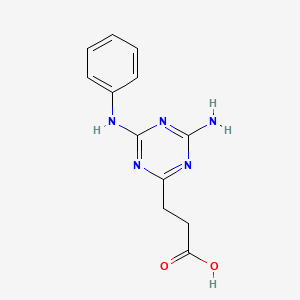
![5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B13131890.png)




![6-(Methylthio)benzo[d]isoxazol-3-amine](/img/structure/B13131925.png)

